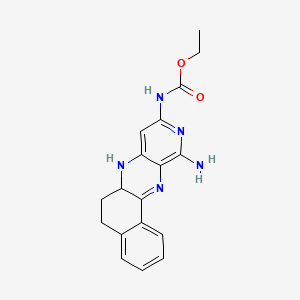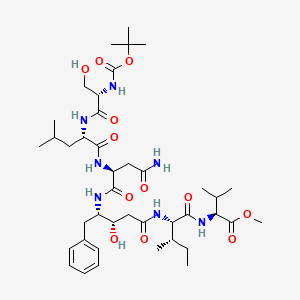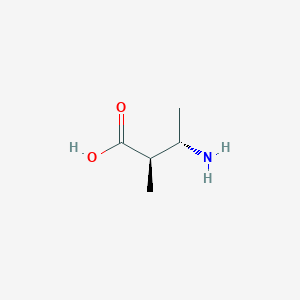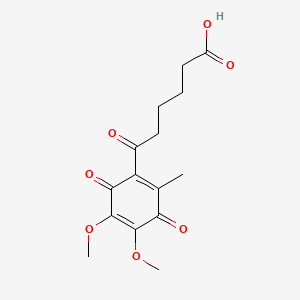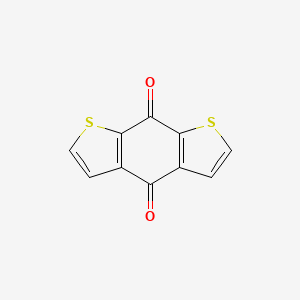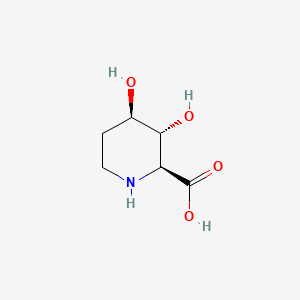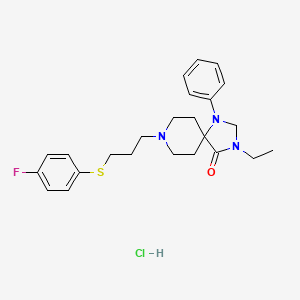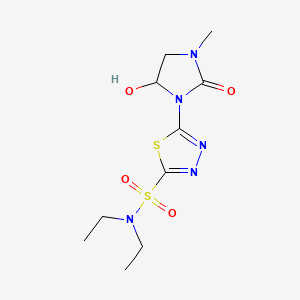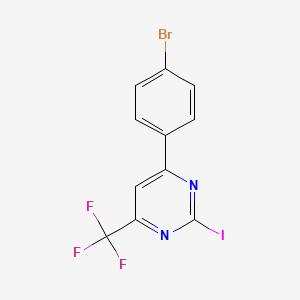
2-Mercaptoethyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptoethyl palmitate, also known as 2-sulfanylethyl hexadecanoate, is an organic compound with the molecular formula C18H36O2S. It is a derivative of palmitic acid, where the hydroxyl group of the acid is replaced by a 2-mercaptoethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Mercaptoethyl palmitate can be synthesized through the esterification of palmitic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using packed bed reactors or other advanced reactor designs. These methods aim to optimize yield and purity while minimizing reaction time and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercaptoethyl palmitate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, esters.
Applications De Recherche Scientifique
2-Mercaptoethyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Mécanisme D'action
The mechanism of action of 2-mercaptoethyl palmitate involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. This interaction can modulate cellular signaling pathways and influence biological processes such as inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Mercaptoethyl oleate
- 2-Mercaptoethyl stearate
- 2-Mercaptoethyl myristate
Uniqueness
2-Mercaptoethyl palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of a thiol group. This combination imparts distinct chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
30093-91-5 |
|---|---|
Formule moléculaire |
C18H36O2S |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
2-sulfanylethyl hexadecanoate |
InChI |
InChI=1S/C18H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17-21/h21H,2-17H2,1H3 |
Clé InChI |
JNHUZSVMIPOGQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


